molecular formula C12H17NO B2746193 2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol CAS No. 917828-25-2

2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol

Cat. No. B2746193
Key on ui cas rn: 917828-25-2
M. Wt: 191.274
InChI Key: CCKMVVKXIWOUQD-UHFFFAOYSA-N
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Patent
US07812040B2

Procedure details

NaB(OAc)3H (11.8 g, 0.056 mol) was added in portions for 15 min to a mixture of pyrrolidine (3.3 mL, 0.041 mol) and 2-methyl-4-hydroxybenzaldehyde (5 g, 0.037 mol) in CH2Cl2 (100 mL) under vigorous stirring and cooling with an ice bath in an atmosphere of argon Ar. The mixture was stirred for 20 h and cooled with an ice bath. Concentrated HCl (10 mL) was added. The organic layer was separated and discarded. The aqueous one was alkalized with K2CO3 to pH 9 (30 mL) and extracted with EtOAc (4×100 mL). The combined extracts were dried with Na2SO4, and evaporated to give the title compound (6.06 g, 86%) was obtained as white crystals. H-NMR (400 MHz)-data (DMSO-d6, J, Hz): 9.18 (br s, 1H, OH); 6.83 (s, 2H, ArH); 3.79 (s, 3H, CH3); 3.44 (s, 2H, CH2Ar); 2.36-2.44 (m, 4H, CH2CH2CH2CH2,); 1.65-1.72 (m, 4H, CH2CH2CH2CH2).
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
[BH-](O[C:11]([CH3:13])=[O:12])(OC(C)=O)OC(C)=O.[Na+].[NH:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1.[CH3:20][C:21]1[CH:28]=C(O)[CH:26]=[CH:25][C:22]=1C=O.Cl>C(Cl)Cl>[CH3:26][C:25]1[CH:22]=[C:21]([CH2:28][N:15]2[CH2:19][CH2:18][CH2:17][CH2:16]2)[CH:20]=[CH:13][C:11]=1[OH:12] |f:0.1|

Inputs

Step One
Name
Quantity
11.8 g
Type
reactant
Smiles
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
Name
Quantity
3.3 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
5 g
Type
reactant
Smiles
CC1=C(C=O)C=CC(=C1)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
under vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling with an ice bath in an atmosphere of argon Ar
STIRRING
Type
STIRRING
Details
The mixture was stirred for 20 h
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled with an ice bath
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (4×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC(=C1)CN1CCCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.06 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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